2-Chloro-5-(tributylstannyl)pyrimidine

Catalog No.
S1547954
CAS No.
155191-68-7
M.F
C16H29ClN2Sn
M. Wt
403.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(tributylstannyl)pyrimidine

CAS Number

155191-68-7

Product Name

2-Chloro-5-(tributylstannyl)pyrimidine

IUPAC Name

tributyl-(2-chloropyrimidin-5-yl)stannane

Molecular Formula

C16H29ClN2Sn

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;

InChI Key

JEHJKYNDOIGAEA-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl

2-Chloro-5-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C₁₆H₂₉ClN₂Sn and a molecular weight of 403.58 g/mol. This compound features a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 5-position with a tributylstannyl group. The presence of the tributylstannyl moiety enhances its reactivity and solubility, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .

Potential Applications based on structure:

Due to the presence of a trialkyltin group, 2-Chloro-5-(tributylstannyl)pyrimidine could potentially be explored in the field of organotin chemistry. Organotin compounds have been investigated for various applications, including:

  • Antimicrobial agents: Some organotin compounds exhibit antimicrobial properties . However, due to toxicity concerns, their use as antimicrobials is generally discouraged.
  • Precursors for organic synthesis: Organotin compounds can act as precursors for the synthesis of various organic molecules .
, including:

  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form various substituted pyrimidines. The tributylstannyl group acts as a suitable leaving group, facilitating these transformations .
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives that may exhibit biological activity or serve as intermediates in further synthetic pathways .

Research indicates that compounds related to 2-chloro-5-(tributylstannyl)pyrimidine exhibit significant biological activity. For instance, similar pyrimidine derivatives have been identified as potent inhibitors of certain kinases involved in malaria, such as PfGSK3 and PfPK6, demonstrating potential therapeutic applications against Plasmodium falciparum . The unique structure of this compound may contribute to its efficacy in inhibiting specific biological targets.

Several methods exist for synthesizing 2-chloro-5-(tributylstannyl)pyrimidine:

  • Negishi Cross-Coupling: This method involves the reaction of a suitable pyrimidine precursor with tributylstannyl reagents in the presence of a palladium catalyst. This approach is noted for its scalability and efficiency .
  • Stille Coupling: A variation where organotin compounds react with halogenated pyrimidines under palladium catalysis, allowing for the introduction of the tributylstannyl group .

2-Chloro-5-(tributylstannyl)pyrimidine finds applications primarily in:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing biologically active compounds, particularly those targeting kinases involved in various diseases.
  • Material Science: Its organotin structure may lend itself to applications in polymer chemistry or as a precursor for organometallic materials .

Studies involving 2-chloro-5-(tributylstannyl)pyrimidine often focus on its interactions with biological targets. For example, its derivatives have been evaluated for their inhibitory effects on plasmodial kinases, showing promising results that suggest potential use in antimalarial therapies. The interactions are typically assessed using enzymatic assays to determine IC₅₀ values and other kinetic parameters .

Several compounds share structural similarities with 2-chloro-5-(tributylstannyl)pyrimidine, including:

Compound NameStructureUnique Features
2-Chloro-4-(tributylstannyl)pyrimidineChlorine at position 2; tributylstannyl at position 4Different substitution pattern affecting reactivity
4-(Tributylstannyl)pyrimidineTributylstannyl at position 4Lacks chlorine substitution; differing properties
2-ChloropyrimidineChlorine at position 2Simpler structure; lacks organotin functionality

The unique combination of the chlorine substituent and the tributylstannyl group in 2-chloro-5-(tributylstannyl)pyrimidine provides distinct reactivity profiles and biological activities compared to these similar compounds. Its utility in cross-coupling reactions further distinguishes it within this class of compounds.

Organostannyl compounds, characterized by tin-carbon bonds, have been pivotal in synthetic chemistry since their discovery in 1849 when Edward Frankland synthesized diethyltin diiodide. The development of Grignard reagents in the early 20th century accelerated their utility, enabling precise Sn–C bond formation. By the 1950s, industrial applications emerged, particularly as polyvinyl chloride (PVC) stabilizers and biocides. The discovery of the Stille coupling reaction in 1977 revolutionized cross-coupling methodologies, positioning organostannanes as indispensable reagents in organic synthesis.

Significance of Pyrimidine-Based Organostannyl Compounds

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a foundational scaffold in nucleic acids and pharmaceuticals. Functionalizing pyrimidine with organostannyl groups enhances its reactivity, enabling participation in palladium-catalyzed cross-couplings such as the Stille reaction. These compounds are critical for constructing complex molecules, including antiviral agents and kinase inhibitors. The tributylstannyl moiety improves regioselectivity and stability, making derivatives like 2-chloro-5-(tributylstannyl)pyrimidine valuable in medicinal chemistry.

Overview of 2-Chloro-5-(tributylstannyl)pyrimidine

2-Chloro-5-(tributylstannyl)pyrimidine (C₁₆H₂₉ClN₂Sn) is a halogenated organotin compound with a pyrimidine core. Its structure features a chlorine atom at the 2-position and a tributylstannyl group at the 5-position, conferring unique electronic and steric properties. The compound is a liquid at room temperature (density: 1.222 g/mL) and exhibits moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide. Its synthesis typically involves lithiation of pyrimidine derivatives followed by transmetalation with tributyltin chloride.

Molecular Structure and Composition

Chemical Formula and Molecular Weight

2-Chloro-5-(tributylstannyl)pyrimidine is characterized by the molecular formula C16H29ClN2Sn, representing a complex organotin compound with a heterocyclic pyrimidine core [1] [2]. The molecular weight of this compound is consistently reported as 403.58 g/mol across multiple chemical databases and suppliers [1] [3] [5]. This molecular weight reflects the substantial contribution of the tin atom and the three butyl substituents attached to the organometallic center.

The compound contains sixteen carbon atoms, twenty-nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one tin atom [2] [3]. The molecular composition demonstrates the hybrid nature of this organometallic species, combining organic pyrimidine heterocycle functionality with organotin chemistry characteristics.

Structural Configuration and Bond Parameters

The structural configuration of 2-Chloro-5-(tributylstannyl)pyrimidine features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, following standard pyrimidine numbering conventions [1] [4]. The chlorine substituent occupies position 2 of the pyrimidine ring, while the tributylstannyl group is attached at position 5 [1] [2].

The tributylstannyl moiety consists of a central tin atom bonded to three n-butyl chains, each containing four carbon atoms in a linear arrangement [1] [12]. The tin-carbon bonds in organotin compounds typically exhibit tetrahedral geometry around the tin center, with the pyrimidine ring serving as the fourth substituent [24]. The density of the compound is reported as 1.222 g/mL at 25°C, indicating a relatively dense liquid phase attributed to the presence of the heavy tin atom [1] [9].

The refractive index of n20/D 1.522 provides additional physical characterization data for this organotin compound [1]. The compound exists as a clear, colorless liquid under standard conditions, with storage requirements of 2-8°C to maintain stability [5] [9].

Chemical Identification Parameters

Chemical Abstracts Service Registry Information (155191-68-7)

The compound is uniquely identified by Chemical Abstracts Service registry number 155191-68-7, which serves as the definitive identifier for this specific organotin pyrimidine derivative [1] [2] [3]. This registry number distinguishes 2-Chloro-5-(tributylstannyl)pyrimidine from other positional isomers and structural analogs within the tributylstannyl pyrimidine family.

The compound is also catalogued under MDL number MFCD07787378 in chemical databases, providing an additional standardized identifier for research and commercial applications [3] [9] [12]. These registry systems ensure precise identification and prevent confusion with structurally related compounds that share similar names or partial structural features.

Molecular Identification Systems

2.2.2.1. Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for 2-Chloro-5-(tributylstannyl)pyrimidine is represented as: CCCCSn(CCCC)c1cnc(Cl)nc1 [1] [2] [12]. This notation systematically describes the molecular structure by indicating the three butyl chains attached to the tin atom, followed by the connection to the pyrimidine ring system with chlorine at position 2.

The Simplified Molecular Input Line Entry System format clearly delineates the organotin portion (CCCCSn(CCCC)) from the heterocyclic pyrimidine component (c1cnc(Cl)nc1), providing a concise yet complete structural representation [12]. This standardized notation enables computational chemistry applications and database searches across multiple chemical information systems.

2.2.2.2. International Chemical Identifier and International Chemical Identifier Key

The International Chemical Identifier for 2-Chloro-5-(tributylstannyl)pyrimidine is: InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;31-3-4-2;/h2-3H;31,3-4H2,2H3; [1] [2] [12]. This hierarchical representation separates the pyrimidine component (C4H2ClN2) from the three butyl groups (3C4H9) and the tin atom (Sn), reflecting the disconnection approach used in International Chemical Identifier notation for organometallic compounds.

The corresponding International Chemical Identifier Key is JEHJKYNDOIGAEA-UHFFFAOYSA-N, providing a hashed, fixed-length identifier derived from the full International Chemical Identifier string [1] [2] [12]. This key serves as a unique digital fingerprint for the compound, facilitating rapid database searches and cross-referencing across different chemical information systems.

Comparative Structural Analysis

Relationship to Other Tributylstannyl Pyrimidines

2-Chloro-5-(tributylstannyl)pyrimidine belongs to a broader family of tributylstannyl-substituted pyrimidines that share the common organotin functionality while differing in substitution patterns [14] [15] [17]. The parent compound 2-(tributylstannyl)pyrimidine (Chemical Abstracts Service 153435-63-3) lacks the chlorine substituent and has a molecular weight of 369.13 g/mol [15] [26]. Similarly, 4-(tributylstannyl)pyrimidine (Chemical Abstracts Service 332133-92-3) and 5-(tributylstannyl)pyrimidine (Chemical Abstracts Service 144173-85-3) represent positional isomers of the tributylstannyl group without halogen substitution [14] [17].

The introduction of the chlorine substituent in 2-Chloro-5-(tributylstannyl)pyrimidine increases the molecular weight by approximately 34.5 g/mol compared to the non-chlorinated analogs [1] [15]. This structural modification affects the electronic properties of the pyrimidine ring, with the chlorine atom serving as an electron-withdrawing group that influences reactivity patterns and potential applications in cross-coupling reactions .

Positional Isomers Analysis

2.3.2.1. Comparison with 2-Chloro-4-(tributylstannyl)pyrimidine

2-Chloro-4-(tributylstannyl)pyrimidine (Chemical Abstracts Service 446286-25-5) represents a positional isomer where the tributylstannyl group is located at position 4 rather than position 5 of the pyrimidine ring [18] [22]. Both compounds share the identical molecular formula C16H29ClN2Sn and molecular weight of 403.58 g/mol, demonstrating that they are true constitutional isomers [18] [22].

The key structural difference lies in the positioning of the tributylstannyl substituent relative to the chlorine atom and the pyrimidine nitrogen atoms [18]. In 2-Chloro-4-(tributylstannyl)pyrimidine, the organotin group is positioned adjacent to one of the ring nitrogen atoms, potentially affecting coordination behavior and reactivity compared to the 5-position isomer [18]. This positional difference may influence the compound's utility in organometallic synthesis and cross-coupling applications.

2.3.2.2. Comparison with 4-Chloro-2-(tributylstannyl)pyrimidine

4-Chloro-2-(tributylstannyl)pyrimidine represents another positional isomer where both substituents have exchanged positions compared to the target compound [19]. In this isomer, the chlorine atom occupies position 4 while the tributylstannyl group is located at position 2 of the pyrimidine ring [19]. The molecular formula remains C16H29ClN2Sn with a predicted molecular weight of approximately 404.10 g/mol [19].

This constitutional isomer demonstrates how the relative positioning of electron-withdrawing chlorine and the electron-rich organotin substituent can create distinct electronic environments within the pyrimidine ring system [19]. The different substitution pattern may result in altered reactivity profiles and distinct applications in synthetic organic chemistry compared to 2-Chloro-5-(tributylstannyl)pyrimidine.

Data Tables

Table 1: Fundamental Chemical Properties

PropertyValueReference
Chemical FormulaC16H29ClN2Sn [1] [2] [3]
Molecular Weight (g/mol)403.58 [1] [3] [5]
Chemical Abstracts Service Registry Number155191-68-7 [1] [2] [3]
MDL NumberMFCD07787378 [3] [9] [12]
Physical FormClear liquid [5] [9]
Density (g/mL at 25°C)1.222 [1] [9]
Refractive Index (n20/D)1.522 [1]
Typical Purity95% [1] [5] [9]

Table 2: Molecular Identification Systems

SystemIdentifierReference
Simplified Molecular Input Line Entry SystemCCCCSn(CCCC)c1cnc(Cl)nc1 [1] [2] [12]
International Chemical IdentifierInChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;31-3-4-2;/h2-3H;31,3-4H2,2H3; [1] [2] [12]
International Chemical Identifier KeyJEHJKYNDOIGAEA-UHFFFAOYSA-N [1] [2] [12]
International Union of Pure and Applied Chemistry Nametributyl-(2-chloropyrimidin-5-yl)stannane [12]

Table 3: Comparative Analysis of Tributylstannyl Pyrimidine Isomers

CompoundChemical Abstracts Service NumberMolecular FormulaMolecular Weight (g/mol)Chloro PositionTributylstannyl PositionReference
2-Chloro-5-(tributylstannyl)pyrimidine155191-68-7C16H29ClN2Sn403.5825 [1] [2] [3]
2-Chloro-4-(tributylstannyl)pyrimidine446286-25-5C16H29ClN2Sn403.5824 [18] [22]
4-Chloro-2-(tributylstannyl)pyrimidineNot specifiedC16H29ClN2Sn404.10 (predicted)42 [19]
2-(Tributylstannyl)pyrimidine153435-63-3C16H30N2Sn369.13None2 [15] [26]
4-(Tributylstannyl)pyrimidine332133-92-3C16H30N2Sn369.14None4 [14]
5-(Tributylstannyl)pyrimidine144173-85-3C16H30N2Sn369.13None5 [17]

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

2-chloro-5-(tributylstannyl)pyrimidine

Dates

Modify: 2023-08-15

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